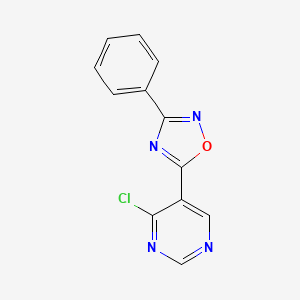
4-氯-5-(3-苯基-1,2,4-恶二唑-5-基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the oxadiazole ring, in particular, is known to impart various pharmacological properties, making this compound a valuable target for drug discovery and development.
科学研究应用
4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Biological Studies: The compound is used in studies to understand its mechanism of action and its interactions with biological targets.
Material Science: It is explored for its potential use in the development of new materials, such as organic semiconductors and fluorescent dyes.
作用机制
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds may target various enzymes or proteins essential for the survival and replication of these pathogens.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property might allow these compounds to interact with their targets, potentially inhibiting their function and leading to the death of the pathogen.
Biochemical Pathways
Given the broad-spectrum anti-infective activity of 1,2,4-oxadiazoles , it can be inferred that these compounds likely interfere with multiple biochemical pathways essential for the survival and replication of various pathogens.
Pharmacokinetics
1,2,4-oxadiazoles are known to exhibit good metabolic stability , which might contribute to their bioavailability and efficacy as anti-infective agents.
Result of Action
Given the anti-infective activity of 1,2,4-oxadiazoles , these compounds likely lead to the death of various pathogens, thereby helping to clear the infection.
生化分析
Biochemical Properties
4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine, as a derivative of 1,2,4-oxadiazole, has been shown to exhibit a broad spectrum of agricultural biological activities
Cellular Effects
They also showed anti-inflammatory, analgesic, and immunosuppressive properties .
Molecular Mechanism
Oxadiazole derivatives have been shown to interact significantly with the active site of acetylcholinesterase (AChE), a key enzyme involved in the transmission of nerve impulses .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not yet fully known. Some oxadiazole derivatives have shown moderate onset decomposition temperatures ranging from 166 °C to 249 °C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine-5-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with benzonitrile oxide to form the oxadiazole ring through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction to industrial volumes while maintaining stringent quality control measures.
化学反应分析
Types of Reactions
4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can yield thioether derivatives.
相似化合物的比较
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole: Also investigated for its biological activities and potential as a drug candidate.
Uniqueness
What sets 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine apart is the combination of the pyrimidine and oxadiazole rings, which can result in unique biological activities and chemical properties. This dual-ring structure can enhance its ability to interact with multiple biological targets, making it a versatile compound for various applications.
属性
IUPAC Name |
5-(4-chloropyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-10-9(6-14-7-15-10)12-16-11(17-18-12)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFPXUBTJRCBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)
![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)
![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2516878.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)
![N-(2,4-dimethoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2516882.png)
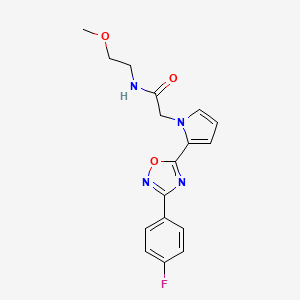
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)
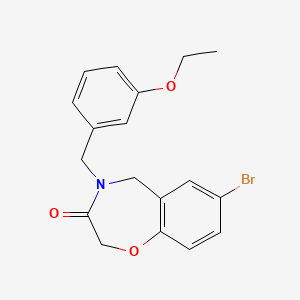
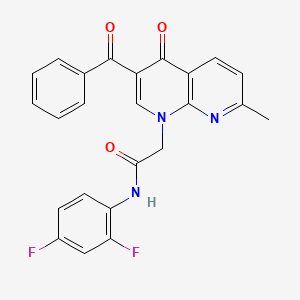
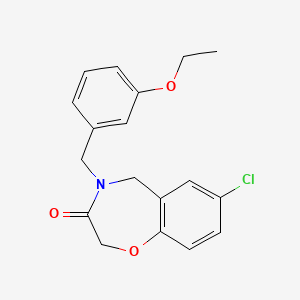

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2516898.png)
